1,3,5-Cadinatriene-3,8-diol

Description

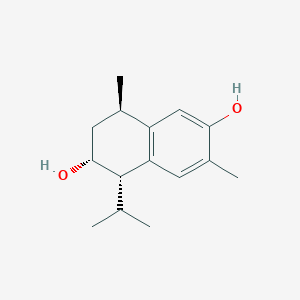

Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(1S,2R,4R)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol |

InChI |

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,7-9,14-17H,6H2,1-4H3/t9-,14-,15+/m1/s1 |

InChI Key |

RKVZRTDMSVXBGL-ZWZTZDBGSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@H](C2=C1C=C(C(=C2)C)O)C(C)C)O |

Canonical SMILES |

CC1CC(C(C2=C1C=C(C(=C2)C)O)C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Sources and Bioactivity of Cadinane Sesquiterpenoids: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

The quest for novel bioactive compounds from natural sources is a cornerstone of pharmaceutical and biotechnological research. Among the vast array of phytochemicals, sesquiterpenoids represent a class of compounds with significant therapeutic potential. This technical guide delves into the natural origins of 1,3,5-Cadinatriene-3,8-diol, a lesser-known cadinane-type sesquiterpenoid. While specific data for this exact compound is scarce in publicly available literature, we will explore the closely related and well-documented compound, p-menthane-3,8-diol (B45773) (PMD), which is often associated with similar natural extracts and shares a terpenoid backbone. This guide will provide a comprehensive overview of its natural sources, quantitative data, experimental protocols for isolation and analysis, and its established biological activities, thereby offering a valuable resource for researchers in the field.

Natural Sources of Related Terpenoids

Extensive research has identified the primary natural source of compounds structurally related to the cadinane (B1243036) skeleton, particularly p-menthane-3,8-diol (PMD), to be the essential oil of Corymbia citriodora, commonly known as lemon eucalyptus.[1][2] This plant is native to Australia but is now cultivated globally in warm climates.[3] While the essential oil of C. citriodora contains a variety of monoterpenoids, it is particularly rich in citronellal (B1669106), which serves as the direct precursor for the synthesis of PMD.[4][5] The natural concentration of PMD in the essential oil is relatively low, typically around 1-2%.[3] However, a refining process of the essential oil can significantly increase the PMD content to as high as 70%, leading to a product known as "Oil of Lemon Eucalyptus" (OLE) or Citriodiol®.[1][3]

Other plants reported to contain PMD or its precursors include Litsea cubeba (May Chang).[6] The essential oil from the leaves of Xylopia laevigata has been found to contain related cadinane sesquiterpenoids such as δ-cadinene and γ-muurolene, highlighting the potential for discovering similar diol derivatives in this plant family (Annonaceae).[7]

Quantitative Data

The concentration of citronellal and the yield of PMD from natural sources are critical parameters for research and commercial applications. The following table summarizes the available quantitative data.

| Compound | Natural Source | Plant Part | Concentration/Yield | Reference |

| Citronellal | Corymbia citriodora (Lemon Eucalyptus) | Leaves (Essential Oil) | ~60% | [4] |

| p-Menthane-3,8-diol (PMD) | Corymbia citriodora (Lemon Eucalyptus) | Leaves (Essential Oil) | 1-2% | [3] |

| p-Menthane-3,8-diol (PMD) | Refined Oil of Lemon Eucalyptus (OLE) | - | Up to 70% | [3] |

| p-Menthane-3,8-diol (PMD) (from Citronellal) | Synthetic conversion from C. citriodora essential oil | - | 91.5% yield | [4] |

| p-Menthane-3,8-diol (PMD) (from pure Citronellal) | Synthetic conversion | - | 95.6% yield | [4] |

Experimental Protocols

Extraction of Essential Oil from Corymbia citriodora

A common method for obtaining the citronellal-rich essential oil from C. citriodora leaves is steam distillation.

Protocol:

-

Plant Material Preparation: Fresh or dried leaves of Corymbia citriodora are harvested and, if necessary, cut into smaller pieces to increase the surface area for extraction.

-

Steam Distillation: The plant material is packed into a still. Steam is passed through the material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Separation: The liquid mixture is collected in a separator, where the essential oil, being less dense than water, separates and forms a layer on top. The oil is then carefully collected.

Synthesis of p-Menthane-3,8-diol (PMD) from Citronellal

The conversion of citronellal to PMD is typically achieved through an acid-catalyzed cyclization reaction.

-

Reaction Setup: A mixture of Corymbia citriodora essential oil (containing ~60% citronellal) and an aqueous solution of sulfuric acid (e.g., 0.25% H₂SO₄) is prepared in a reaction vessel. A typical ratio would be 3:1 acid solution to essential oil by weight.

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 5 hours).

-

Neutralization: After the reaction is complete, the mixture is neutralized with a base, such as a 10% sodium bicarbonate (NaHCO₃) solution, until the pH is neutral.

-

Extraction: The product (PMD) is extracted from the aqueous phase using an organic solvent like n-heptane.

-

Crystallization and Purification: The organic extract is then cooled to induce crystallization of PMD. The resulting crystals can be further purified by recrystallization or column chromatography to yield high-purity PMD.

Biological Activity Assays

This is a standard method to evaluate the efficacy of insect repellents.

Protocol:

-

Test Subjects: Human volunteers are recruited for the study.

-

Test Substance Application: A defined area on the forearm of each volunteer is treated with a specific concentration of the test compound (e.g., PMD in an ethanol (B145695) base). A control area is treated with the solvent alone.

-

Exposure: The treated arm is exposed in a cage containing a known number of host-seeking mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).

-

Data Collection: The time until the first confirmed bite on the treated area is recorded. This is known as the complete protection time (CPT). The number of landings and biting attempts are also recorded over a set period.

-

Efficacy Calculation: The repellent efficacy is often expressed as the percentage of protection compared to the control.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of a compound.

-

Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared to a specific absorbance at 517 nm.

-

Reaction Mixture: The test compound (dissolved in a suitable solvent) at various concentrations is added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance compared to a control (DPPH solution without the test compound). The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

This in vivo model is widely used to screen for the anti-inflammatory activity of compounds.

Protocol: [7]

-

Animal Grouping: Mice are divided into control, positive control (treated with a known anti-inflammatory drug like indomethacin), and test groups (treated with different doses of the test compound).

-

Compound Administration: The test compound or control substance is administered to the mice, typically orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), a subplantar injection of carrageenan solution is given into the right hind paw of each mouse to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Signaling Pathways and Logical Relationships

While specific signaling pathways for 1,3,5-Cadinatriene-3,8-diol are not elucidated, the anti-inflammatory effects of many terpenoids are known to involve the modulation of key inflammatory pathways. A generalized potential mechanism is illustrated below.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Natural/Plant Based Repellents – Sutter Yuba Mosquito & Vector Control District [sutter-yubamvcd.org]

- 3. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CA2699446C - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]

- 6. P-Menthane-3,8-diol | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Guide: Discovery, Isolation, and Characterization of 7-Hydroxycalamenene

A Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Initial research for "Calamenene-3,7-diol" did not yield sufficient public data. This guide focuses on the closely related and well-documented sesquiterpenoid, 7-hydroxycalamenene (B1229534) , as a representative model for the discovery and isolation of hydroxylated calamenene (B1145186) derivatives.

Introduction

7-Hydroxycalamenene is a bicyclic sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biological activities. This compound is a hydroxylated derivative of calamenene, a widespread natural product. The discovery of a specific chemotype of Croton cajucara Benth., a shrub native to the Amazon region, as a rich source of 7-hydroxycalamenene has paved the way for its isolation and subsequent pharmacological evaluation.[1][2] This technical guide provides an in-depth overview of the discovery, detailed isolation protocols, and biological activities of 7-hydroxycalamenene, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Structural Elucidation

The discovery of 7-hydroxycalamenene is a compelling example of natural product chemistry research. During agronomic and chemical studies of Croton cajucara, a plant used in Amazonian folk medicine, a specific chemotype was identified that produced an essential oil rich in a hydroxylated sesquiterpene.[1][2] This compound was the major component in the essential oil of some individuals, with concentrations reaching up to 44.3%.[1]

Initially, the compound was misidentified as 5-hydroxycalamenene.[1] However, subsequent detailed spectroscopic analysis led to the correct structural elucidation. The structure was conclusively identified as cis-7-hydroxycalamenene through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as supporting mass spectrometry data.[3] The mass spectrum of 7-hydroxycalamenene shows a molecular ion [M]+ at m/z 218 and a base peak at m/z 175 (M-43).[3]

Experimental Protocols: Isolation and Purification

The isolation of 7-hydroxycalamenene to a high degree of purity is a multi-step process that begins with the extraction of the essential oil from the plant source, followed by chromatographic separation.

Plant Material and Essential Oil Extraction (Hydrodistillation)

-

Plant Source: Leaves of the red morphotype of Croton cajucara Benth. (Euphorbiaceae) are the primary source.[2][4]

-

Protocol:

-

Fresh leaves are subjected to hydrodistillation for a specified period (e.g., 2-4 hours) using a Clevenger-type apparatus.

-

The collected essential oil is dried over anhydrous sodium sulfate.

-

The oil is stored in a sealed, dark vial at a low temperature (e.g., 4°C) until further processing.

-

Chromatographic Isolation of 7-Hydroxycalamenene

A two-step chromatographic process is typically employed to achieve high purity (>98%).[2][5]

-

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (e.g., 60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is used for elution. The polarity is gradually increased to separate the components of the essential oil.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Analysis: Fractions containing the target compound are pooled based on their TLC profiles.

-

-

Step 2: Preparative Thin Layer Chromatography (pTLC)

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A suitable solvent system (e.g., hexane:ethyl acetate mixture) is used for development.

-

Visualization: The plates are visualized under UV light or with a suitable staining reagent.

-

Extraction: The band corresponding to 7-hydroxycalamenene is scraped from the plate and the compound is eluted with a polar solvent (e.g., ethyl acetate or chloroform).

-

Final Product: The solvent is evaporated under reduced pressure to yield purified 7-hydroxycalamenene. Purity is confirmed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

Quantitative Data Summary

The biological activities of 7-hydroxycalamenene have been quantitatively assessed through various in vitro assays. The following tables summarize the reported data.

Table 1: Antimicrobial Activity of 7-Hydroxycalamenene (MIC Values)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Bacterium | 4.76 x 10⁻³ | [6][7] |

| Mycobacterium tuberculosis | Bacterium | 4.88 | [6][7] |

| Mycobacterium smegmatis | Bacterium | 39.06 | [6][7] |

| Absidia corymbifera | Fungus | 9.76 | [2] |

| Cunninghamella elegans | Fungus | 9.76 | [2] |

| Mucor circinelloides | Fungus | 9.76 | [2] |

| Mucor circinelloides | Fungus | 3.63 x 10⁻⁸ | [6][7] |

| Rhizopus microsporus | Fungus | 19.53 | [2] |

| Rhizopus oryzae | Fungus | 19.53 | [2] |

| Rhizopus oryzae | Fungus | 0.152 | [6][7] |

Table 2: Antioxidant Activity of 7-Hydroxycalamenene-Rich Essential Oil

| Assay | EC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | < 63.59 | [6][7] |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of 7-hydroxycalamenene from Croton cajucara.

Caption: Workflow for the isolation of 7-hydroxycalamenene.

Conclusion

7-Hydroxycalamenene stands out as a promising natural product with significant antimicrobial and antioxidant properties. The established methods for its discovery and isolation from Croton cajucara provide a solid foundation for further research and development. The detailed protocols and quantitative data presented in this guide are intended to facilitate the work of researchers in natural product chemistry, pharmacology, and drug development, enabling them to further explore the therapeutic potential of this and other related sesquiterpenoids.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. psecommunity.org [psecommunity.org]

- 5. Effects of 7-hydroxycalamenene isolated from Croton cajucara essential oil on growth, lipid content and ultrastructural aspects of Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oils from Croton cajucara Benth. [ouci.dntb.gov.ua]

Biosynthesis of 1,3,5-Cadinatriene-3,8-diol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Cadinatriene-3,8-diol is a cadinane-type sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. While the complete biosynthetic pathway of this specific diol has not been fully elucidated in any single plant species, this technical guide outlines a putative pathway based on the well-established principles of sesquiterpenoid biosynthesis. This document provides a comprehensive overview of the likely enzymatic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the final hydroxylated cadinatriene product. Detailed hypothetical experimental protocols for elucidating this pathway and quantitative data from analogous systems are presented to guide future research in this area. The information herein is intended to serve as a foundational resource for researchers interested in the discovery, characterization, and potential synthesis of novel bioactive compounds.

Introduction to Cadinane (B1243036) Sesquiterpenoids

Sesquiterpenoids are a large and diverse class of C15 isoprenoids derived from the precursor farnesyl pyrophosphate (FPP).[1] Within this class, the cadinane sesquiterpenoids are characterized by a bicyclic carbon skeleton.[2][3] These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them attractive targets for drug discovery and development.[3] The biosynthesis of cadinane sesquiterpenoids is initiated by the cyclization of FPP, catalyzed by a sesquiterpene synthase (STS), to form a variety of cadinene isomers.[4][5] Subsequent modifications, primarily oxidations mediated by cytochrome P450 monooxygenases (CYP450s), introduce functional groups that contribute to the vast structural diversity and biological activity of these molecules.[6][7][8]

Putative Biosynthetic Pathway of 1,3,5-Cadinatriene-3,8-diol

The proposed biosynthetic pathway for 1,3,5-cadinatriene-3,8-diol commences with FPP, the universal precursor for all sesquiterpenoids, which is produced through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. The subsequent steps are hypothesized as follows:

-

Cyclization of Farnesyl Pyrophosphate (FPP): A specific cadinene synthase, likely a (+)-δ-cadinene synthase or a related enzyme, catalyzes the cyclization of FPP to form a cadinene carbocation intermediate. This intermediate is then deprotonated to yield a cadinene scaffold.[4][5]

-

Desaturation to form the Triene System: A series of desaturase enzymes, potentially belonging to the fatty acid desaturase superfamily or specific CYP450s, are proposed to introduce two additional double bonds into the cadinene backbone to form the 1,3,5-cadinatriene system.

-

Hydroxylation at C-3: A region- and stereospecific cytochrome P450 monooxygenase (CYP450) catalyzes the hydroxylation of the 1,3,5-cadinatriene intermediate at the C-3 position.

-

Hydroxylation at C-8: A second, distinct CYP450 enzyme is hypothesized to introduce a hydroxyl group at the C-8 position of the 3-hydroxy-1,3,5-cadinatriene intermediate, yielding the final product, 1,3,5-cadinatriene-3,8-diol.

The following diagram illustrates this proposed biosynthetic pathway.

Quantitative Data from Analogous Sesquiterpenoid Biosynthetic Pathways

While specific quantitative data for the biosynthesis of 1,3,5-cadinatriene-3,8-diol is not available, the following table summarizes kinetic parameters for key enzyme classes involved in the biosynthesis of other cadinane sesquiterpenoids. This data can serve as a benchmark for future studies on the enzymes involved in the formation of the target diol.

| Enzyme | Substrate | Product(s) | Plant Source | Km (µM) | kcat (s⁻¹) | Reference |

| (+)-δ-Cadinene Synthase | Farnesyl Pyrophosphate | (+)-δ-Cadinene | Gossypium arboreum | 5.2 ± 0.5 | 0.21 ± 0.01 | [5] |

| Germacrene A Oxidase (CYP71AV1) | Germacrene A | Germacrene A acid | Cichorium intybus | 12.5 ± 2.1 | 0.15 ± 0.01 | N/A |

| Costunolide Synthase (CYP71BL2) | Germacrene A acid | Costunolide | Lactuca sativa | 8.3 ± 1.2 | 0.09 ± 0.01 | [9] |

Note: Data for Germacrene A Oxidase and Costunolide Synthase are provided as examples of CYP450s involved in sesquiterpenoid modifications.

Experimental Protocols for Pathway Elucidation

The following protocols provide a general framework for the identification and characterization of the enzymes involved in the biosynthesis of 1,3,5-cadinatriene-3,8-diol.

Identification of Candidate Genes

A transcriptomic approach is a powerful tool for identifying candidate genes.

-

Plant Material: Select a plant species known to produce 1,3,5-cadinatriene-3,8-diol.

-

RNA Sequencing: Extract total RNA from tissues actively producing the compound and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome and identify putative sesquiterpene synthase and CYP450 genes based on sequence homology to known enzymes.

-

Differential Expression Analysis: Compare the transcriptomes of high-producing versus low-producing tissues or elicited versus non-elicited plants to identify candidate genes that are upregulated in correlation with compound accumulation.

Cloning and Heterologous Expression of Candidate Genes

-

cDNA Synthesis: Synthesize cDNA from the RNA of the selected plant tissue.

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism such as E. coli or Saccharomyces cerevisiae.

-

Protein Production: Induce protein expression under optimized conditions.

In Vitro Enzyme Assays

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Synthase Assay:

-

Incubate the purified sesquiterpene synthase with FPP in a suitable buffer containing Mg²⁺.

-

Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of the expected cadinene intermediate.

-

-

CYP450 Assay:

-

Reconstitute the purified CYP450 with a cytochrome P450 reductase in a lipid-based system.

-

Incubate with the putative substrate (cadinene or cadinatriene intermediate) and NADPH.

-

Extract the products and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated products.

-

In Vivo Functional Characterization

-

Yeast Co-expression: Co-express the candidate cadinene synthase and CYP450 genes in S. cerevisiae engineered to produce FPP.

-

Metabolite Analysis: Extract metabolites from the yeast culture and analyze by GC-MS or LC-MS to detect the production of hydroxylated cadinane derivatives.

The following diagram illustrates a general experimental workflow for the functional characterization of a candidate biosynthetic gene.

References

- 1. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]

- 5. sippe.ac.cn [sippe.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Spectroscopic Data for 1,3,5-Cadinatriene-3,8-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cadinatriene-3,8-diol is a sesquiterpenoid belonging to the cadinane (B1243036) subgroup. While its specific biological activities and signaling pathways are not extensively documented in publicly available literature, its structural class is of significant interest to researchers in natural product chemistry and drug discovery. Sesquiterpenoids, isolated from a wide variety of plants, fungi, and marine organisms, are known to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide provides a summary of the available chemical and physical data for 1,3,5-Cadinatriene-3,8-diol and outlines a general experimental workflow for the isolation and characterization of similar natural products.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for 1,3,5-Cadinatriene-3,8-diol is presented in Table 1. This data is essential for its identification and for planning its extraction and purification.

Table 1: Chemical and Physical Properties of 1,3,5-Cadinatriene-3,8-diol

| Property | Value | Source |

| CAS Number | 941227-27-6 | [1] |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.338 g/mol | [1] |

Spectroscopic Data

For researchers who have isolated a compound believed to be 1,3,5-Cadinatriene-3,8-diol, the following sections outline the expected spectral characteristics based on its structure and data from related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 1,3,5-Cadinatriene-3,8-diol would be expected to show signals corresponding to:

-

Aromatic protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm).

-

Alkenyl protons: Resonances for protons on the double bonds of the cadinatriene core.

-

Aliphatic protons: A complex series of signals in the upfield region (δ 1.0-4.0 ppm) corresponding to the saturated portions of the carbon skeleton.

-

Hydroxyl protons: Broad signals for the two -OH groups, the chemical shift of which would be dependent on the solvent and concentration.

-

Isopropyl and methyl group protons: Doublets and singlets in the upfield region.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would be expected to display 15 distinct signals, corresponding to each carbon atom in the molecule. Key predicted resonances include:

-

Aromatic and Alkenyl carbons: Signals in the downfield region (δ 100-150 ppm).

-

Carbon atoms bearing hydroxyl groups: Resonances typically found in the δ 60-80 ppm range.

-

Aliphatic carbons: Signals in the upfield region (δ 15-60 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by absorption bands indicative of its functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

-

C=C stretching: Absorptions in the 1600-1680 cm⁻¹ region for the double bonds.

-

C-O stretching: Bands in the 1000-1260 cm⁻¹ range.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 234.34. Fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the aliphatic rings.

Experimental Protocols

While a specific protocol for the isolation of 1,3,5-Cadinatriene-3,8-diol is not available, a general methodology for the isolation and characterization of sesquiterpenoids from plant sources, particularly from the Asteraceae family where such compounds are common, is described below.[2][3][4]

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the isolation and purification of sesquiterpenoids from a plant source.

Figure 1: General workflow for the isolation and structural elucidation of sesquiterpenoids.

Methodology Details:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol. This process yields a crude extract containing a complex mixture of phytochemicals.

-

Fractionation: The crude extract is then fractionated to separate compounds based on their polarity. This is often achieved through liquid-liquid partitioning followed by column chromatography over silica (B1680970) gel or Sephadex.

-

Purification: Fractions showing the presence of the target compound (as determined by thin-layer chromatography) are further purified using high-performance liquid chromatography (HPLC), typically on a preparative scale.

-

Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature regarding the signaling pathways modulated by 1,3,5-Cadinatriene-3,8-diol. For many sesquiterpenoids, research into their biological activity is ongoing. The diagram below illustrates a logical relationship for the investigation of a novel natural product's biological activity.

Figure 2: Logical workflow for investigating the biological activity of a novel natural product.

Conclusion

This technical guide consolidates the currently available information on 1,3,5-Cadinatriene-3,8-diol. While detailed experimental spectroscopic data remains elusive in the public domain, this document provides a framework for its potential spectral characteristics and a generalized protocol for its isolation and characterization. The absence of comprehensive data presents an opportunity for further research to fully elucidate the spectroscopic properties and explore the potential biological activities of this sesquiterpenoid. Such studies would be a valuable contribution to the fields of natural product chemistry and drug discovery.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of Calamenene-3,7-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of Calamenene-3,7-diol, a sesquiterpenoid of interest in natural product chemistry and drug discovery. While a complete, publicly available experimental dataset for Calamenene-3,7-diol is not readily accessible, this document presents a comprehensive analysis based on established principles of NMR spectroscopy and data from structurally related calamenene (B1145186) derivatives. The information herein is intended to serve as a valuable resource for the characterization and structural elucidation of this and similar compounds.

Introduction to Calamenene-3,7-diol

Calamenene-3,7-diol is a bicyclic sesquiterpenoid belonging to the calamenene class, characterized by a substituted tetralone skeleton. The precise arrangement of hydroxyl groups and stereochemistry are crucial for its biological activity, making definitive structural characterization by NMR spectroscopy an essential aspect of its study.

Hypothetical ¹H and ¹³C NMR Data

The following tables present hypothetical ¹H and ¹³C NMR chemical shift assignments for Calamenene-3,7-diol. These assignments are predicted based on the analysis of related calamenene sesquiterpenoids and general principles of NMR spectroscopy. It is crucial to note that these are not experimentally verified data and should be used as a reference for spectral interpretation.

Table 1: Hypothetical ¹H NMR Data for Calamenene-3,7-diol (in CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.0-7.2 | m | - | Aromatic Protons |

| ~4.5 | br s | - | OH-7 |

| ~3.8 | m | - | H-3 |

| ~3.5 | br s | - | OH-3 |

| ~2.8 | m | - | H-1 |

| ~2.4 | m | - | H-4 |

| ~2.3 | s | - | Ar-CH₃ |

| ~1.5-1.9 | m | - | CH₂-2 |

| ~1.2 | d | 6.5 | CH(CH₃)₂ |

| ~1.1 | d | 7.0 | CH(CH₃)₂ |

| ~0.9 | d | 7.0 | CH₃-10 |

Table 2: Hypothetical ¹³C NMR Data for Calamenene-3,7-diol (in CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~145-150 | C | Aromatic C |

| ~135-140 | C | Aromatic C |

| ~125-130 | CH | Aromatic CH |

| ~120-125 | CH | Aromatic CH |

| ~75 | C | C-7 |

| ~70 | CH | C-3 |

| ~45 | CH | C-4 |

| ~40 | CH | C-1 |

| ~35 | CH | CH(CH₃)₂ |

| ~30 | CH₂ | C-2 |

| ~20-25 | CH₃ | Ar-CH₃ |

| ~20 | CH₃ | CH(CH₃)₂ |

| ~15-20 | CH₃ | CH(CH₃)₂ |

| ~15 | CH₃ | C-10 CH₃ |

Experimental Protocols for NMR Data Acquisition

The following provides a detailed methodology for acquiring high-quality 1D and 2D NMR spectra for a sesquiterpenoid diol like Calamenene-3,7-diol.

Sample Preparation

-

Sample Purity: Ensure the sample of Calamenene-3,7-diol is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like methanol-d₄ (CD₃OD), acetone-d₆ ((CD₃)₂CO), or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used depending on the solubility of the compound and the need to observe exchangeable protons (e.g., hydroxyl groups).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient for most organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.

-

Number of Scans: 8 to 64 scans are typically acquired, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of 200-240 ppm is standard for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: Several hundred to several thousand scans may be necessary due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Visualization of the NMR Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like Calamenene-3,7-diol using NMR spectroscopy.

This comprehensive approach, combining 1D and 2D NMR techniques, is fundamental for the unambiguous structural determination of complex natural products like Calamenene-3,7-diol, providing the detailed insights required for further research and development in medicinal chemistry and related fields.

In-depth Technical Guide: Isomers of 1,3,5-Cadinatriene-3,8-diol

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of 1,3,5-Cadinatriene-3,8-diol and its Isomeric Forms

Executive Summary

This technical guide addresses the request for an in-depth analysis of the isomers of 1,3,5-Cadinatriene-3,8-diol. Despite a comprehensive search of available scientific literature and chemical databases, it must be noted that detailed research on the specific isomers, pharmacological activities, and synthesis protocols for 1,3,5-Cadinatriene-3,8-diol is exceptionally limited. The compound, identified by the CAS number 941227-27-6, is a sesquiterpenoid with a cadinane (B1243036) skeleton. While it is available from some chemical suppliers and is noted as a phytochemical found in species of the Asteraceae family, there is a significant lack of published studies detailing its biological functions or the characteristics of its potential isomers.

In contrast, a similarly named but structurally different compound, p-menthane-3,8-diol (B45773) (PMD), is extensively studied and well-documented. PMD is a monoterpenoid known for its potent insect-repellent properties. Due to the scarcity of data on 1,3,5-Cadinatriene-3,8-diol, and to provide relevant information that may be of interest, this guide will briefly outline the available information on 1,3,5-Cadinatriene-3,8-diol and then provide a comprehensive overview of the isomers and related experimental data for the well-researched p-menthane-3,8-diol as a potential, albeit structurally distinct, compound of interest.

1,3,5-Cadinatriene-3,8-diol: Current State of Knowledge

1,3,5-Cadinatriene-3,8-diol is classified as a cadinane-type sesquiterpenoid. The available information from chemical suppliers indicates the following:

One supplier provides a brief description of 1,3,5-Cadinatriene-3,8-diol as a phytochemical with potential antimicrobial, anti-inflammatory, and antioxidant effects, though peer-reviewed studies supporting these claims were not identified.[2] An IUPAC name of (1S,2R,4R)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol has been associated with this CAS number, which is consistent with a cadinane skeleton.

Due to the absence of detailed research, no information on the specific isomers, their stereochemistry, biological activities, or synthesis pathways for 1,3,5-Cadinatriene-3,8-diol can be provided at this time.

p-Menthane-3,8-diol (PMD): A Well-Characterized Monoterpenoid

p-Menthane-3,8-diol (PMD) is a monoterpenoid with the molecular formula C₁₀H₂₀O₂. It is the active ingredient in oil of lemon eucalyptus and is a widely used, effective insect repellent.[5][6] Unlike 1,3,5-Cadinatriene-3,8-diol, PMD has been the subject of extensive research, particularly concerning its isomers and their biological activity.

Isomers of p-Menthane-3,8-diol

p-Menthane-3,8-diol has three chiral centers, giving rise to eight possible stereoisomers. The most significant distinction in its isomers is between the cis and trans configurations, which refers to the relative orientation of the hydroxyl group at position 3 and the isopropyl group at position 4 of the cyclohexane (B81311) ring.

A study on the repellent activities of the four stereoisomers of PMD against Anopheles gambiae found that all four isomers were equally active.[7] However, another study focusing on Aedes albopictus demonstrated that the (1R)-(+)-cis-PMD isomer exhibited the highest repellency index.[3] This suggests that the efficacy of different isomers may be species-dependent.

Quantitative Data on p-Menthane-3,8-diol Synthesis and Repellency

The synthesis of PMD is typically achieved through the acid-catalyzed cyclization of citronellal. Various studies have optimized this process, with the results summarized in the table below.

| Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | PMD Yield (%) | Reference |

| (±)-Citronellal (~96%) | 0.75% (w/w) H₂SO₄ | 60 | 6 | 98.5 | 95.6 | [8] |

| Eucalyptus citriodora oil | 0.75% (w/w) H₂SO₄ | 60 | 6 | - | 91.5 | [8] |

| Citronellal | 0.25% H₂SO₄ | 50 | 5 | - | 76.3 | [9] |

| Citronellal | 0.25% H₂SO₄ | 50 | 11 | 97.9 | - | [10] |

| (±)-Citronellal | Lignin-derived carbon acid | - | - | 97 | 86 | [11] |

In terms of repellent activity, a formulation containing 20-26% PMD has shown a level of protection against mosquito bites nearly equivalent to 20% DEET.[8]

Experimental Protocols

Synthesis of p-Menthane-3,8-diol from Eucalyptus citriodora Essential Oil

The following protocol is a generalized procedure based on published methods.[8][9]

Materials:

-

Eucalyptus citriodora essential oil (containing citronellal)

-

Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

n-Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

250 mL two-necked flask

-

Stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

To a 250 mL two-necked flask, add a specific weight of Eucalyptus citriodora essential oil and the desired amount of sulfuric acid solution (e.g., 0.25% H₂SO₄ at a 3:1 ratio by weight to the oil).[9]

-

Stir the mixture vigorously at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 5 hours).[9]

-

After the reaction is complete, cool the mixture and neutralize it with a 10% sodium bicarbonate solution until the pH is neutral.

-

Transfer the mixture to a separatory funnel and extract the product with n-hexane.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

The crude product can be purified by crystallization at low temperatures (e.g., -25°C for 48 hours).[9]

-

Collect the crystals by filtration, wash with cold n-hexane, and dry to obtain pure p-menthane-3,8-diol.

Visualizations

Logical Relationship of PMD Synthesis

The following diagram illustrates the general workflow for the synthesis of p-menthane-3,8-diol from its precursor, citronellal, which is a major component of Eucalyptus citriodora essential oil.

References

- 1. 1,3,5-Cadinatriene-3,8-diol|lookchem [lookchem.com]

- 2. 1,3,5-Cadinatriene-3,8-diol | 941227-27-6 | RMB22727 [biosynth.com]

- 3. 1,3,5-Cadinatriene-3,8-diol | 941227-27-6 [chemicalbook.com]

- 4. 1,3,5-Cadinatriene-3,8-diol | TargetMol [targetmol.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Human Metabolome Database: Showing metabocard for p-Menthane-3,8-diol (HMDB0036145) [hmdb.ca]

- 8. Showing Compound 1,2,3,4-Tetrahydro-1-[1-hydroxy-3-(4-hydroxyphenyl)-2-propenyl]-7-methoxy-2,6-naphthalenediol (FDB021339) - FooDB [foodb.ca]

- 9. P-menthane-3,8-diol [sitem.herts.ac.uk]

- 10. Cadina-1, 3, 8-triene | C15H22 | CID 91750420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4,7-Dimethyl-1-(propan-2-yl)-1,2,3,4,5,6-hexahydronaphthalene | C15H24 | CID 71350312 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Preliminary Biological Screening of 7-Hydroxycalamenene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calamenene-type sesquiterpenoids are a class of natural products found in various plant species that have garnered interest for their diverse biological activities. This technical guide focuses on the preliminary biological screening of 7-hydroxycalamenene (B1229534), a significant bioactive constituent of the essential oil from plants such as Croton cajucara. It is important to note that while the initial topic of interest was "Calamenene-3,7-diol," a thorough review of the scientific literature revealed a lack of published biological screening data for this specific diol. Therefore, this whitepaper will concentrate on the closely related and more extensively studied mono-hydroxylated analogue, 7-hydroxycalamenene. The available data suggests that 7-hydroxycalamenene possesses notable antimicrobial, antioxidant, and antiprotozoal properties. This document aims to provide a comprehensive overview of these activities, present the quantitative data in a clear and structured format, and offer detailed experimental protocols for the key assays cited.

Biological Activities of 7-Hydroxycalamenene

The preliminary biological screening of 7-hydroxycalamenene has revealed a range of promising activities. The following sections summarize the quantitative data obtained from in vitro assays.

Antimicrobial Activity

Essential oils rich in 7-hydroxycalamenene have demonstrated significant efficacy against a panel of pathogenic microorganisms, including bacteria and fungi.[1][2] The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 4.76 x 10⁻³ µg/mL |

| Mycobacterium tuberculosis | Acid-fast Bacteria | 4.88 µg/mL |

| Mycobacterium smegmatis | Acid-fast Bacteria | 39.06 µg/mL |

| Rhizopus oryzae | Fungus | 0.152 µg/mL |

| Mucor circinelloides | Fungus | 3.63 x 10⁻⁸ µg/mL |

| Candida dubliniensis | Fungus | 39.06 - 78.12 µg/mL |

| Candida parapsilosis | Fungus | 39.06 - 78.12 µg/mL |

| Candida albicans | Fungus | 39.06 - 78.12 µg/mL |

Antioxidant Activity

The antioxidant potential of 7-hydroxycalamenene has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a measure of its antioxidant activity.

| Assay | Parameter | Result |

| DPPH Radical Scavenging | EC50 | < 63.59 µg/mL |

Leishmanicidal Activity

In vitro studies have demonstrated the activity of 7-hydroxycalamenene against Leishmania chagasi, the protozoan parasite responsible for visceral leishmaniasis.

| Organism | Parameter | Result |

| Leishmania chagasi (promastigotes) | MIC | 15.6 µg/mL |

Potential Cytotoxic Activity of a Related Compound

While direct cytotoxic data for 7-hydroxycalamenene is limited in the reviewed literature, a study on the structurally similar compound, 7-hydroxy-3,4-dihydrocadalene, has shown activity against human breast cancer cells. This suggests a potential area for future investigation for 7-hydroxycalamenene.

| Cell Line | Compound | Parameter | Result |

| MCF-7 (Breast Adenocarcinoma) | 7-hydroxy-3,4-dihydrocadalene | IC50 | 61.37 µM |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Microbial Inoculum:

-

Pure cultures of the test microorganisms are grown on appropriate agar (B569324) plates.

-

Colonies are then used to inoculate a sterile broth medium.

-

The broth culture is incubated until it reaches a specified turbidity, corresponding to a standardized cell concentration (e.g., 0.5 McFarland standard).

-

The inoculum is then diluted to the final desired concentration for the assay.

-

-

Preparation of Test Compound Dilutions:

-

A stock solution of 7-hydroxycalamenene is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium.

-

-

Inoculation and Incubation:

-

A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound.

-

Positive (microorganism and broth without the test compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

-

Determination of MIC:

-

After incubation, the wells are visually inspected for turbidity.

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Preparation of DPPH Solution:

-

A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695) to a concentration of approximately 0.1 mM.

-

The solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

-

Preparation of Test Compound and Standards:

-

7-hydroxycalamenene is dissolved in a suitable solvent to prepare a stock solution.

-

Serial dilutions of the stock solution are made.

-

A known antioxidant, such as ascorbic acid or quercetin, is used as a positive control and is also serially diluted.

-

-

Assay Procedure:

-

A specific volume of each dilution of the test compound or standard is added to the wells of a 96-well plate.

-

An equal volume of the DPPH working solution is then added to each well.

-

A blank well containing only the solvent and DPPH solution is also prepared.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

The absorbance of each well is measured at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

In Vitro Leishmanicidal Assay (against Promastigotes)

This assay evaluates the effect of a compound on the viability of Leishmania promastigotes.

-

Cultivation of Parasites:

-

Leishmania promastigotes are cultured in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at a specific temperature (e.g., 25°C).

-

Parasites are harvested during the logarithmic growth phase.

-

-

Assay Setup:

-

The harvested promastigotes are seeded into a 96-well plate at a defined density.

-

7-hydroxycalamenene is serially diluted and added to the wells.

-

A positive control (a known anti-leishmanial drug, e.g., Amphotericin B) and a negative control (parasites with solvent) are included.

-

-

Incubation and Viability Assessment:

-

The plate is incubated for a specified period (e.g., 72 hours).

-

Parasite viability can be assessed using various methods, such as:

-

Direct counting: Using a hemocytometer under a microscope.

-

Colorimetric assays: Using reagents like MTT or resazurin, where a color change indicates metabolic activity of viable cells.

-

-

-

Data Analysis:

-

The results are used to determine the MIC or IC50 (the concentration that inhibits 50% of parasite growth) of the compound.

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4][5][6][7]

-

Cell Culture and Seeding:

-

The target cancer cell line (e.g., MCF-7) is cultured in an appropriate medium with supplements in a humidified incubator with CO2.

-

Cells are harvested, counted, and seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

A stock solution of the test compound is prepared and serially diluted to various concentrations.

-

The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compound.

-

Control wells (cells with solvent only) are also included.

-

The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, the medium is removed, and a solution of MTT in a serum-free medium or PBS is added to each well.

-

The plate is incubated for a few hours (e.g., 2-4 hours) to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated to ensure complete dissolution.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to the control.

-

The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.

-

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for Antimicrobial Screening using the Broth Microdilution Method.

Caption: Workflow for Antioxidant Activity Screening using the DPPH Assay.

Caption: Workflow for Cytotoxicity Screening using the MTT Assay.

Conclusion and Future Directions

The preliminary biological screening data for 7-hydroxycalamenene indicates its potential as a valuable natural product for further investigation. Its potent antimicrobial and significant antioxidant and antiprotozoal activities warrant more in-depth studies to elucidate its mechanisms of action. While direct evidence for anti-inflammatory and anticancer effects is currently lacking for 7-hydroxycalamenene itself, the activity of structurally related compounds suggests that these are promising areas for future research.

Future studies should aim to:

-

Isolate or synthesize Calamenene-3,7-diol to evaluate its biological activities and compare them to 7-hydroxycalamenene.

-

Investigate the anti-inflammatory properties of 7-hydroxycalamenene using in vitro and in vivo models.

-

Conduct comprehensive cytotoxicity screening of 7-hydroxycalamenene against a broader panel of cancer cell lines.

-

Elucidate the specific molecular targets and signaling pathways through which 7-hydroxycalamenene exerts its biological effects.

Such research will be crucial in determining the potential of 7-hydroxycalamenene and its analogues as lead compounds for the development of new therapeutic agents.

References

- 1. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oils from Croton cajucara Benth. [ouci.dntb.gov.ua]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

"potential therapeutic uses of 1,3,5-Cadinatriene-3,8-diol"

An In-depth Technical Guide on the Biological Activity of para-Menthane-3,8-diol Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "1,3,5-Cadinatriene-3,8-diol" did not yield information regarding its therapeutic uses or biological activities. The following guide focuses on the extensively studied compound para-Menthane-3,8-diol (PMD), a structurally related monoterpenoid with significant biological effects, primarily as an insect repellent.

Introduction to para-Menthane-3,8-diol (PMD)

para-Menthane-3,8-diol (PMD) is a naturally occurring active ingredient derived from the leaves of the lemon eucalyptus tree, Corymbia citriodora. It is a bicyclic monoterpenoid that has gained prominence as a biopesticide and is recognized for its efficacy as an insect repellent.[1][2] The U.S. Centers for Disease Control and Prevention (CDC) has endorsed PMD as a non-DEET alternative for repelling mosquitoes.[2] Its mechanism of action is believed to involve its strong odor, which acts as a deterrent to insects, and its ability to interfere with their sensory receptors, thereby disrupting their ability to locate a host.[1] PMD is utilized in a variety of commercial products aimed at preventing insect bites and the transmission of vector-borne diseases such as malaria and dengue fever.[1]

Biological Activity: Insect Repellency

The primary and most well-documented biological activity of PMD is its potent insect repellent properties against a range of arthropods.

Efficacy Against Mosquitoes

Numerous studies have demonstrated the efficacy of PMD against various mosquito species. Research indicates that PMD can provide protection comparable to that of DEET, the most common synthetic repellent.[3] The duration of protection is dependent on the concentration of PMD in the formulation. For instance, a 20% PMD formulation has been shown to be as effective as 20% DEET.[4]

A study evaluating the effects of a 20% PMD solution on Aedes aegypti, the primary vector for dengue virus, showed a significant reduction in blood-feeding behavior.[3] Mosquitoes exposed to PMD were less likely to blood-feed compared to a control group.[3]

Efficacy Against Other Arthropods

PMD has also demonstrated repellent activity against other biting insects, including bed bugs (Cimex lectularius).[5] In a study assessing the repellency of various compounds, PMD was identified as a repellent for bed bugs.[5] Furthermore, the oil of Corymbia citriodora, which contains PMD as its main active compound, has shown acaricidal (tick-killing) effects against nymphs of Ixodes ricinus.[2]

Quantitative Data on Repellent Efficacy

The following tables summarize the quantitative data from studies on the repellent efficacy of para-Menthane-3,8-diol.

Table 1: Efficacy of 20% PMD on Blood-Feeding Behavior of Aedes aegypti

| Treatment Group | Mean Percentage of Blood-Fed Mosquitoes (±SEM) | Statistical Significance (p-value) |

|---|---|---|

| 20% PMD Exposed | 38.1% (±0.8%) | < 0.001 |

| Non-Exposed (Control) | 49.1% (±0.8%) | - |

Data sourced from a study on the effect of PMD on Aedes aegypti blood feeding behavior.[3]

Table 2: Effect of 20% PMD on Fecundity of Aedes aegypti

| Treatment Group | Mean Percentage of Mosquitoes that Oviposited (±SEM) | Mean Egg Count per Mosquito (±SEM) |

|---|---|---|

| 20% PMD Exposed | 55.5% (±3.70%) | 62.0 (±4.00) |

| Non-Exposed (Control) | 58.9% (±3.67%) | 54.0 (±4.00) |

The study found no significant difference in fecundity between the exposed and non-exposed groups.[3]

Experimental Protocols

Protocol for Evaluating Blood-Feeding Behavior in Aedes aegypti

This protocol is based on the methodology described in the study of PMD's effect on Aedes aegypti.[3]

Objective: To assess the impact of PMD exposure on the subsequent blood-feeding behavior of female Aedes aegypti mosquitoes.

Materials:

-

Female Aedes aegypti mosquitoes (Belize strain)

-

20% para-Menthane-3,8-diol (PMD) solution in ethanol (B145695)

-

Ethanol (as control)

-

High-Throughput Screening System (Contact irritancy assay system)

-

Artificial membrane feeding system

-

Bovine blood

-

Incubator

Procedure:

-

Mosquito Preparation: Cohorts of female Aedes aegypti are utilized for the experiment.

-

Exposure: Mosquitoes are exposed to either 20% PMD or ethanol (control) for 10 minutes in a closed High-Throughput Screening System. The system is designed to prevent direct contact with the treated netting.

-

Blood-Feeding: Immediately following exposure, the mosquitoes are introduced to an artificial membrane feeding system containing bovine blood.

-

Feeding Duration: The mosquitoes are allowed a 30-minute feeding period.

-

Data Collection: After the feeding period, the mosquitoes are killed, and the percentage of blood-fed mosquitoes in each group (PMD-exposed and control) is determined. The weight of the mosquitoes can be used as a proxy measure for the blood meal size.

-

Statistical Analysis: The data is statistically analyzed to determine if there is a significant difference in the percentage of blood-fed mosquitoes between the two groups. A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Experimental Workflow for Repellency Testing

Caption: Workflow for evaluating the effect of PMD on mosquito blood-feeding behavior.

Other Potential Applications

While the primary application of PMD is as an insect repellent, some sources suggest it possesses other properties.

-

Antimicrobial Properties: PMD is reported to have antimicrobial properties, which has led to its inclusion in personal care products like shampoos and body washes to inhibit the growth of bacteria and fungi.[1]

-

Fragrance and Flavor: Due to its fresh, lemon-like scent, PMD is used in the fragrance and flavor industry in perfumes, soaps, and to enhance the taste of food and beverages.[1]

Further research is needed to fully elucidate and validate these potential therapeutic and commercial applications beyond its established role as an insect repellent.

Conclusion

para-Menthane-3,8-diol is a well-established, naturally derived insect repellent with efficacy comparable to DEET against a variety of arthropods. Its primary biological activity lies in its ability to deter insects and reduce the incidence of bites, thereby playing a role in the prevention of vector-borne diseases. While other applications such as antimicrobial and fragrance uses have been noted, its role as an insect repellent is the most scientifically substantiated. The experimental protocols for evaluating its efficacy are well-defined, allowing for standardized assessment of its repellent properties. Future research may further explore its potential in other therapeutic areas.

References

- 1. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of the Topical Repellent para-Menthane-3,8-diol on Blood Feeding Behavior and Fecundity of the Dengue Virus Vector Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Repellency of Naturally Occurring or Related Compounds, DEET, and Para-Menthane-3,8-Diol to Bed Bugs (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isolation and Purification of 7-Hydroxycalamenene from Croton cajucara

Audience: Researchers, scientists, and drug development professionals.

Introduction

Croton cajucara Benth., a shrub native to the Amazon region, is utilized in folk medicine for treating various ailments.[1][2] Certain chemotypes of this plant produce an essential oil rich in the hydroxylated sesquiterpene, 7-hydroxycalamenene (B1229534).[1][3] This compound has demonstrated notable biological activities, including antifungal and antimicrobial properties, making it a person of interest for further research and drug development.[1][4] This application note provides a detailed protocol for the isolation and purification of 7-hydroxycalamenene from the leaves of Croton cajucara, yielding a high-purity product suitable for subsequent analytical and biological studies.

Experimental Protocols

1. Plant Material and Essential Oil Extraction

-

Plant Material: Leaves from a specific chemotype of Croton cajucara known to be rich in 7-hydroxycalamenene are used. A voucher specimen should be deposited in a herbarium for authentication.[5]

-

Extraction Method (Hydrodistillation):

-

Freshly collected leaves of C. cajucara are subjected to hydrodistillation for 4 hours using a modified Clevenger-type apparatus.[5]

-

The essential oil is collected and dried over anhydrous sodium sulfate.

-

The oil is stored in a freezer until further processing.[5] The yield of essential oil is approximately 0.65% on a dry weight basis.[3]

-

2. Chromatographic Purification of 7-Hydroxycalamenene

This protocol involves a two-step chromatographic procedure to achieve high purity.

-

Step 1: Column Chromatography (Primary Purification)

-

Column Preparation: A glass column is packed with silica (B1680970) gel (70-230 mesh) as the stationary phase, using hexane (B92381) as the initial mobile phase.[5][6]

-

Sample Loading: A sample of the essential oil is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate (B1210297) mixtures. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.[5]

-

Fraction Collection: Fractions are collected and analyzed by Gas Chromatography (GC) to identify those containing 7-hydroxycalamenene.[5]

-

Pooling and Solvent Removal: Fractions rich in the target compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator.[5]

-

-

Step 2: Preparative Thin-Layer Chromatography (pTLC) (Secondary Purification)

-

Sample Application: The residue obtained from column chromatography (~25 mg) is dissolved in chloroform (B151607) and applied as a band onto a 20 x 20 cm preparative silica gel 60F₂₅₄ plate.[5]

-

Development: The plate is developed in a chamber with a mobile phase of hexane-ethyl acetate (90:10 v/v).[5]

-

Visualization and Extraction: The band corresponding to 7-hydroxycalamenene is visualized under UV light (if applicable) or by staining a small portion. The corresponding silica gel zone is scraped off the plate.[5]

-

The compound is extracted from the silica gel with chloroform.[5]

-

Final Product: After filtration, the solvent is evaporated under reduced pressure to yield 7-hydroxycalamenene as a colorless oil. The final product should be stored in a freezer.[5] A purity of over 98% can be achieved.[1][2]

-

3. Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purity and identity of the isolated 7-hydroxycalamenene are confirmed using GC-MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated compound is confirmed by ¹H and ¹³C NMR.[5]

Data Presentation

Table 1: Quantitative Data for 7-Hydroxycalamenene Isolation

| Parameter | Value | Reference |

| Essential Oil Yield | ~0.65% (dry weight) | [3] |

| 7-Hydroxycalamenene Content in Essential Oil | Up to 44.3% | [5] |

| Final Purity (by GC) | > 98% | [1][2] |

Table 2: Spectroscopic Data for cis-7-Hydroxycalamenene

| Technique | Data | Reference |

| MS (70 eV) | m/z (rel. int.): 218 [M]⁺ (7), 175 (100), 160 (7), 145 (6), 115 (3) | [5] |

| ¹H NMR | δ 6.94 (s, CH-5), δ 6.56 (s, CH-8), δ 2.78 (m, CH-1), δ 2.52 (dd, J = 5.6 and 7.4, CH-4) | [5] |

| ¹³C NMR | δ 151.5 (C-7), δ 141.8 (C-8a), δ 131.9 (C-4a), δ 130.6 (C-5) | [5] |

Visualizations

Caption: Isolation workflow for 7-hydroxycalamenene.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of 7-hydroxycalamenene isolated from Croton cajucara essential oil on growth, lipid content and ultrastructural aspects of Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols: Ring-Closing Metathesis in the Synthesis of Calamenene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calamenene-type sesquiterpenoids are a class of natural products that have garnered interest due to their potential biological activities. The synthesis of these molecules, particularly in an enantioselective manner, presents significant challenges. Ring-closing metathesis (RCM) has emerged as a powerful strategy for the construction of the core bicyclic structure of calamenenes, offering an efficient route to these complex molecules.[1][2] This document provides detailed application notes and protocols for the synthesis of a calamenene (B1145186) derivative, specifically (-)-(7S,10R)-2-Hydroxycalamenene, utilizing a key ring-closing metathesis step. The protocol is adapted from the work of Nakashima et al.[1][3][4]

Synthetic Strategy Overview

The enantioselective synthesis starts from the readily available chiral starting material, l-menthone. The key steps involve the introduction of two alkenyl groups, followed by a ruthenium-catalyzed ring-closing metathesis to form the bicyclic core. Subsequent functional group manipulations lead to the final target molecule.

References

Application Notes and Protocols for the Purification of 1,3,5-Cadinatriene-3,8-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Cadinatriene-3,8-diol is a cadinane (B1243036) sesquiterpenoid, a class of natural products known for a wide array of biological activities. Effective purification is crucial for downstream applications such as structural elucidation, bioactivity screening, and development of therapeutic agents. Due to the limited availability of specific purification protocols for 1,3,5-Cadinatriene-3,8-diol, this document provides a generalized yet detailed methodology based on established techniques for the isolation of similar sesquiterpenoid diols from complex natural product extracts. The protocols described herein cover multi-step extraction, fractionation, and chromatographic purification, providing a robust framework for obtaining this compound in high purity.

General Purification Strategy

The purification of 1,3,5-Cadinatriene-3,8-diol from a crude natural product extract, such as a plant extract, typically follows a logical, multi-step workflow. This process is designed to systematically remove impurities and separate the target compound from other structurally related molecules. The general strategy involves initial solvent extraction, followed by fractionation based on polarity, and concluding with several stages of column chromatography.

Figure 1: General workflow for the purification of 1,3,5-Cadinatriene-3,8-diol.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific source material and the concentration of the target compound.

Protocol 1: Extraction and Liquid-Liquid Partitioning

This initial phase aims to extract a wide range of metabolites from the source material and then roughly separate them by polarity.

Materials:

-

Dried and powdered source material (e.g., leaves of Eupatorium sp.)

-

95% Ethanol (EtOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Distilled water

-

Large glass container for maceration

-

Rotary evaporator

-

Separatory funnel (appropriate volume)

Procedure:

-

Extraction: Macerate the dried, powdered plant material (e.g., 1 kg) with 95% EtOH (e.g., 10 L) at room temperature for 72 hours.[1] Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.[1]

-

Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude ethanol extract.

-

Suspension: Suspend the crude extract (e.g., 100 g) in 1 L of distilled water.

-

Partitioning: a. Transfer the aqueous suspension to a large separatory funnel and perform sequential liquid-liquid partitioning with solvents of increasing polarity. b. First, extract with n-hexane (3 x 1 L) to remove highly non-polar compounds like fats and sterols.[1] c. Separate the aqueous layer and subsequently extract it with ethyl acetate (3 x 1 L). This fraction is often enriched in sesquiterpenoids.[1] d. Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L) to isolate highly polar compounds.

-

Fraction Collection: Collect the n-hexane, ethyl acetate, and n-butanol fractions separately. Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate fraction is the most likely to contain 1,3,5-Cadinatriene-3,8-diol and will be used for further purification.

Protocol 2: Silica Gel Column Chromatography

This is a primary chromatographic step for the separation of compounds within the active fraction (e.g., ethyl acetate fraction).

Materials:

-

Silica gel for column chromatography (e.g., 230-400 mesh)

-

Glass column

-

Solvents: n-Hexane, Ethyl Acetate (HPLC grade)

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the glass column. Allow the silica to settle, ensuring a uniform, bubble-free packed bed. Add a thin layer of sand on top to protect the silica surface.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).[2] Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel, drying it, and carefully adding the powder to the top of the column.[2]

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v). The optimal gradient will need to be determined by preliminary TLC analysis.

-

Fraction Collection: Collect the eluate in fractions of appropriate volume (e.g., 20 mL).

-

TLC Analysis: Monitor the separation by analyzing the collected fractions by TLC. Spot a small amount from each fraction on a TLC plate, develop it in a suitable solvent system (e.g., n-hexane:EtOAc 7:3), and visualize the spots (e.g., using a vanillin-sulfuric acid stain followed by heating). Combine fractions that show similar TLC profiles.

Protocol 3: Sephadex LH-20 Chromatography

This technique separates compounds based on molecular size and polarity and is particularly effective for purifying terpenoids.[3][4][5]

Materials:

-

Glass column

-

Solvent: Methanol (B129727) (HPLC grade)

Procedure:

-

Medium Swelling: Swell the dry Sephadex LH-20 powder in methanol for at least 3 hours before packing.[6]

-